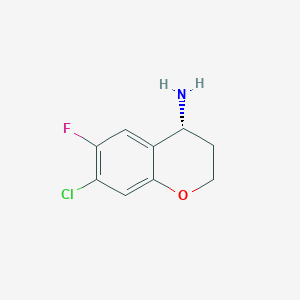
2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL is a chemical compound with the molecular formula C8H8BrNO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL typically involves the bromination of 2-hydroxyphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-amino-2-(3-bromo-2-oxophenyl)acetic acid.
Reduction: Formation of 2-amino-2-(2-hydroxyphenyl)acetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-AMINO-2-(3-CHLORO-2-HYDROXYPHENYL)ACETIC ACID HCL
- 2-AMINO-2-(3-FLUORO-2-HYDROXYPHENYL)ACETIC ACID HCL
- 2-AMINO-2-(3-IODO-2-HYDROXYPHENYL)ACETIC ACID HCL
Uniqueness
2-AMINO-2-(3-BROMO-2-HYDROXYPHENYL)ACETIC ACID HCL is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability .
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
2-amino-2-(3-bromo-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c9-5-3-1-2-4(7(5)11)6(10)8(12)13/h1-3,6,11H,10H2,(H,12,13) |
Clé InChI |
XULSUCHVHYXPMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


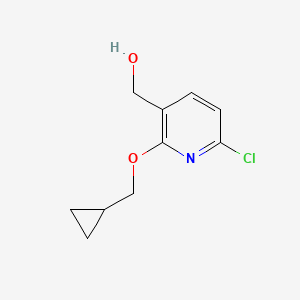
![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13045910.png)
![1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride](/img/structure/B13045912.png)
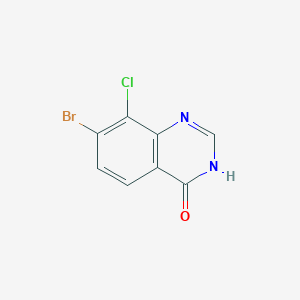
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13045926.png)
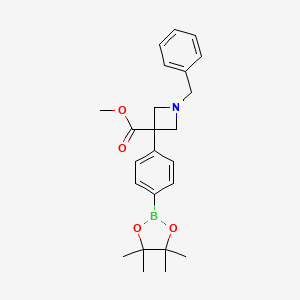
![(Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole](/img/structure/B13045940.png)
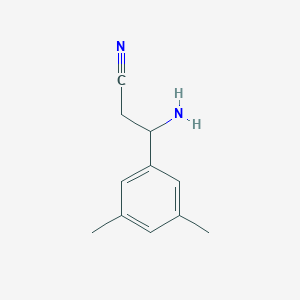
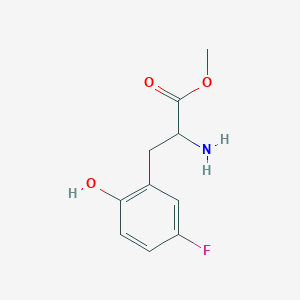
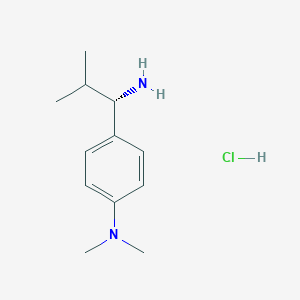


![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)
